

Author: BenchChem Technical Support Team. Date: December 2025

Discovery and development of CP-610431

Compound of Interest		
Compound Name:	CP-610431	
Cat. No.:	B8655486	Get Quote

An In-depth Technical Guide to the Discovery and Development of CP-610431

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-610431 is a potent, reversible, and isozyme-nonselective small molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. Identified through high-throughput screening, this compound has been instrumental in elucidating the therapeutic potential of ACC inhibition for metabolic diseases. By targeting both ACC1 and ACC2 isoforms, CP-610431 effectively suppresses de novo lipogenesis in lipogenic tissues and stimulates fatty acid oxidation in oxidative tissues. This guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological properties of CP-610431, supported by quantitative data, detailed experimental methodologies, and pathway diagrams.

Introduction

The rising prevalence of metabolic syndrome—a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension—has underscored the need for novel therapeutic strategies. A key pathological feature of these conditions is the dysregulation of lipid metabolism, characterized by increased fatty acid synthesis and impaired fatty acid oxidation.

[1] Acetyl-CoA carboxylase (ACC) occupies a pivotal role in this process, catalyzing the irreversible carboxylation of acetyl-CoA to form malonyl-CoA.[2] This reaction is the rate-limiting step in fatty acid biosynthesis.[2]







In mammals, two main isoforms of ACC exist: ACC1, which is predominantly cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane in oxidative tissues such as skeletal muscle and the heart.[3] Malonyl-CoA produced by ACC1 serves as the primary building block for new fatty acids. The malonyl-CoA generated by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for oxidation.[3]

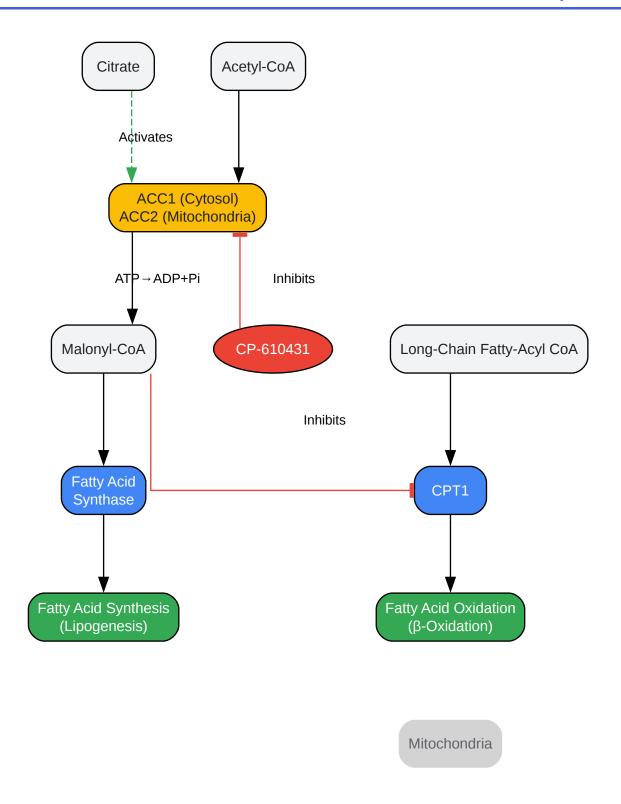
Therefore, the dual inhibition of ACC1 and ACC2 presents an attractive therapeutic approach to simultaneously inhibit fatty acid synthesis and promote fatty acid oxidation. **CP-610431** was discovered as a potent, isozyme-nonselective inhibitor of ACC, offering a valuable tool to investigate the consequences of systemic ACC inhibition. An analog with enhanced metabolic stability, CP-640186, was subsequently developed based on this scaffold.

Mechanism of Action

CP-610431 is a reversible inhibitor of both ACC1 and ACC2. Kinetic studies have revealed a unique inhibitory profile: it is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and the allosteric activator citrate. This pattern of inhibition suggests that **CP-610431** interacts with the carboxyl transferase (CT) domain of the enzyme, interfering with the second half-reaction where the carboxyl group is transferred from biotin to acetyl-CoA.

The diagram below illustrates the central role of ACC in lipid metabolism and the points of intervention by **CP-610431**.





Click to download full resolution via product page

Caption: Mechanism of ACC inhibition by CP-610431.

Quantitative Data Summary



The efficacy of **CP-610431** has been quantified through a series of in vitro and in vivo experiments. The data are summarized in the tables below for clear comparison.

Table 1: In Vitro Enzyme Inhibition

Target	Species	IC50 (nM)	Reference(s)
ACC1	Rat	35.7	
ACC2	Rat	55	_
Liver ACC	Rat	36	_
Skeletal Muscle ACC	Rat	55	-
Liver ACC	Mouse	50	-
Skeletal Muscle ACC	Mouse	63	_
Liver ACC	Cynomolgus Macaque	70	-
Skeletal Muscle ACC	Cynomolgus Macaque	26	_
ACC1 & ACC2	General	~50	

Table 2: In Vitro Cellular Activity



Cell Line	Assay	EC ₅₀ (μM)	Reference(s)
HepG2	Fatty Acid Synthesis	1.6	
HepG2	Triglyceride Synthesis	1.8	-
HepG2	Triglyceride Secretion	3.0	-
HepG2	Apolipoprotein B Secretion	5.7	-
Mouse Primary Hepatocytes	Fatty Acid Synthesis	0.11	-
Mouse Primary Hepatocytes	Triglyceride Synthesis	1.2	_
Mouse Primary Hepatocytes	Triglyceride Secretion	10	

Table 3: In Vivo Efficacy



Animal Model	Endpoint	ED ₅₀ (mg/kg)	Dosing Details	Reference(s)
CD1 Mice	Inhibition of Hepatic Fatty Acid Synthesis	22	1 hour post-dose	
ob/ob Mice	Inhibition of Hepatic Fatty Acid Synthesis	4	1 hour post-dose	-
Fasting CD1 Mice	Inhibition of Hepatic Fatty Acid Synthesis	-	64% inhibition at 30 mg/kg	_
Fasting CD1 Mice	Inhibition of Hepatic Fatty Acid Synthesis	-	77% inhibition at 100 mg/kg	-
Non-fasting CD1 Mice	Inhibition of Hepatic Fatty Acid Synthesis	-	51% inhibition at 30 mg/kg	_
Non-fasting CD1 Mice	Inhibition of Hepatic Fatty Acid Synthesis	-	75% inhibition at 100 mg/kg	_

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize **CP-610431**.

ACC Enzyme Inhibition Assay

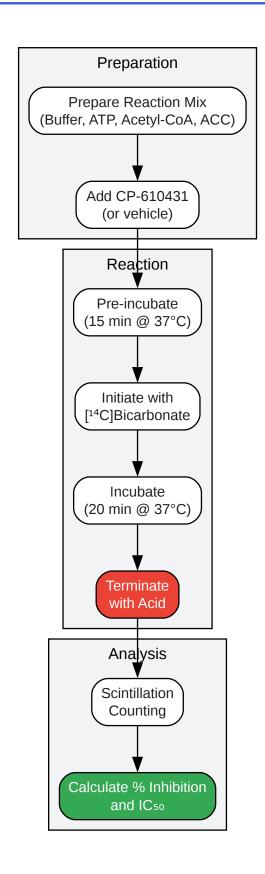
The activity of ACC and its inhibition by **CP-610431** were determined using a radiometric assay. This method measures the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

 Enzyme Source: Recombinant human ACC1 and ACC2 or ACC purified from rat liver and skeletal muscle.



- Reaction Buffer: Typically contains HEPES or potassium phosphate buffer (pH 7.0-7.5),
 MgCl₂, ATP, acetyl-CoA, and a source of citrate for allosteric activation.
- · Protocol Steps:
 - Prepare a reaction mixture containing the assay buffer, ATP, MgCl₂, acetyl-CoA, and the ACC enzyme.
 - Add CP-610431 at various concentrations to the reaction wells. A vehicle control (e.g., DMSO) is included to determine baseline activity.
 - Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
 - Initiate the reaction by adding [14C]Sodium Bicarbonate.
 - Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
 - Terminate the reaction by adding a strong acid (e.g., HCl or perchloric acid). This step also serves to remove unreacted [14C]HCO₃- as [14C]O₂ gas.
 - Transfer an aliquot of the reaction mixture to a scintillation vial.
 - Quantify the amount of radioactivity incorporated into the acid-stable malonyl-CoA using a scintillation counter.
 - Calculate the percentage of inhibition relative to the vehicle control and determine IC₅₀
 values by fitting the data to a dose-response curve.





Click to download full resolution via product page

Caption: Workflow for a radiometric ACC inhibition assay.



HepG2 Cell Fatty Acid and Triglyceride Synthesis Assay

This cell-based assay measures the de novo synthesis of fatty acids and triglycerides from a radiolabeled precursor, typically [14C]acetate, in the human hepatoma cell line HepG2.

- Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum. Cells are seeded in multi-well plates and grown to near confluence.
- Protocol Steps:
 - Wash cells with a serum-free medium.
 - Pre-incubate cells with varying concentrations of CP-610431 (or vehicle control) in a serum-free medium for 1-2 hours.
 - Add [14C]acetate to each well and incubate for an additional 2-4 hours at 37°C.
 - Terminate the incubation by aspirating the medium and washing the cells with cold phosphate-buffered saline (PBS).
 - Lyse the cells and extract total lipids using a solvent mixture (e.g., hexane/isopropanol).
 - Separate the lipid extract into fatty acid and triglyceride fractions using thin-layer chromatography (TLC) or by saponification.
 - Quantify the radioactivity in each fraction using a scintillation counter.
 - Normalize the results to total cell protein and calculate EC₅₀ values.

In Vivo Fatty Acid Synthesis Inhibition

This protocol assesses the ability of **CP-610431** to inhibit hepatic fatty acid synthesis in animal models, such as mice.

- Animal Models: CD1 mice or genetically obese ob/ob mice are commonly used. Animals are
 often fasted to synchronize their metabolic state.
- Protocol Steps:



- Administer CP-610431 orally (p.o.) or via intraperitoneal (i.p.) injection at various doses. A
 vehicle control group is included.
- After a specified time (e.g., 1 hour), administer a tracer for fatty acid synthesis, such as
 3H₂O or [1⁴C]acetate, via i.p. injection.
- Allow the tracer to incorporate into newly synthesized lipids for a defined period (e.g., 1 hour).
- Euthanize the animals and rapidly excise the liver.
- Homogenize the liver tissue and extract total lipids.
- Saponify the lipid extract to isolate the fatty acid fraction.
- Measure the amount of radioactivity incorporated into the fatty acid fraction.
- Calculate the rate of fatty acid synthesis and determine the dose-dependent inhibition by
 CP-610431 to establish an ED₅₀ value.

Conclusion and Future Directions

CP-610431 is a foundational tool compound that has significantly advanced the understanding of ACC's role in metabolic regulation. Its characterization demonstrated that nonselective inhibition of ACC1 and ACC2 could potently reduce fatty acid synthesis and lower tissue malonyl-CoA levels. The preclinical data generated with **CP-610431** and its analog, CP-640186, provided strong validation for ACC as a therapeutic target for metabolic syndrome and non-alcoholic fatty liver disease (NAFLD).

While **CP-610431** itself did not advance into clinical trials, the knowledge gained from its development paved the way for a new generation of ACC inhibitors (e.g., Firsocostat, PF-05221304) that have been evaluated in humans. These clinical studies have shown promise in reducing de novo lipogenesis and hepatic steatosis but have also highlighted potential challenges, such as hypertriglyceridemia. Future research will likely focus on developing liver-targeted ACC inhibitors or exploring combination therapies to maximize therapeutic benefit while mitigating potential side effects. The legacy of **CP-610431** lies in its crucial role in



validating a key metabolic pathway and providing the scientific rationale for ongoing drug development efforts in the field of metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin induces HepG2 cell apoptosis by inhibiting fatty acid biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [Discovery and development of CP-610431].

 BenchChem, [2025]. [Online PDF]. Available at:

 [https://www.benchchem.com/product/b8655486#discovery-and-development-of-cp-610431]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com